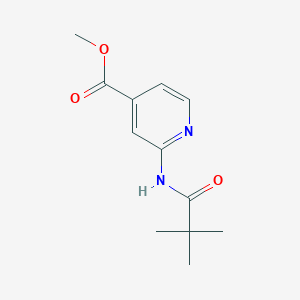

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

Vue d'ensemble

Description

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dimethyl-propionylamino group with an isonicotinic acid methyl ester moiety, which may contribute to its distinctive chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester typically involves a multi-step process:

-

Formation of the Dimethyl-propionylamino Intermediate: : This step involves the reaction of 2,2-dimethylpropanoic acid with an appropriate amine to form the dimethyl-propionylamino intermediate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

-

Coupling with Isonicotinic Acid Methyl Ester: : The intermediate is then coupled with isonicotinic acid methyl ester. This step often requires the use of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to activate the carboxylic acid group of isonicotinic acid methyl ester, facilitating the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acid derivatives.

-

Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the ester group to an alcohol.

-

Substitution: : Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

-

Medicinal Chemistry: : It may serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors or other biological pathways involving isonicotinic acid derivatives.

-

Materials Science: : The compound could be used in the development of novel materials with specific electronic or optical properties, leveraging its unique structural features.

-

Biological Studies: : Researchers may use this compound to study enzyme interactions, receptor binding, and other biochemical processes, given its potential bioactivity.

-

Industrial Applications: : It may find use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism by which 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isonicotinic acid moiety could facilitate binding to nicotinic acetylcholine receptors, while the dimethyl-propionylamino group might enhance lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isonicotinic Acid Methyl Ester: Shares the isonicotinic acid moiety but lacks the dimethyl-propionylamino group, potentially resulting in different biological activity and chemical properties.

2,2-Dimethylpropanoic Acid Methyl Ester: Contains the dimethyl-propionyl group but lacks the isonicotinic acid moiety, which may affect its reactivity and applications.

Uniqueness

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is unique due to the combination of the dimethyl-propionylamino group and the isonicotinic acid methyl ester moiety. This dual functionality can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an isonicotinic acid moiety, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can act as a hydrogen bond donor and acceptor, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to observed pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Staphylococcus aureus and other Gram-positive bacteria.

- Antitumor Activity : Preliminary findings suggest that the compound may possess antitumor properties, potentially inhibiting the growth of specific cancer cell lines.

In Vitro Studies

-

Antimicrobial Efficacy : A study evaluated the in vitro inhibitory activity of the compound against S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM.

Concentration (μM) % Inhibition 10 25 25 50 50 75 -

Antitumor Activity : Another study focused on the effect of this compound on human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The compound exhibited cytotoxic effects with IC50 values ranging between 20-30 μM.

Cell Line IC50 (μM) MCF7 25 HL60 22

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins. For example, it has been shown to bind effectively to the active sites of certain enzymes involved in bacterial resistance mechanisms.

Propriétés

IUPAC Name |

methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIINVAGIQKVNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590308 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-38-8 | |

| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.